molecular formula C20H38N2O8S2 B12661332 Bis(O-isopropyl-DL-methionine) fumarate CAS No. 20772-50-3

Bis(O-isopropyl-DL-methionine) fumarate

Cat. No.: B12661332
CAS No.: 20772-50-3
M. Wt: 498.7 g/mol
InChI Key: HJPAWJBAADASMW-WXXKFALUSA-N
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Description

Bis(O-isopropyl-DL-methionine) fumarate: is a chemical compound with the molecular formula C20H38N2O8S2 and a molecular weight of 498.7 g/mol It is known for its unique structure, which includes two isopropyl-DL-methionine moieties linked by a fumarate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(O-isopropyl-DL-methionine) fumarate typically involves the esterification of DL-methionine with isopropyl alcohol, followed by the reaction with fumaric acid. The process can be summarized as follows:

    Esterification: DL-methionine is reacted with isopropyl alcohol in the presence of an acid catalyst to form O-isopropyl-DL-methionine.

    Formation of Bis(O-isopropyl-DL-methionine): Two molecules of O-isopropyl-DL-methionine are then reacted with fumaric acid to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(O-isopropyl-DL-methionine) fumarate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry: Bis(O-isopropyl-DL-methionine) fumarate is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of sulfur-containing amino acids on cellular processes. It serves as a model compound for investigating the metabolism and function of methionine derivatives .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored for its ability to protect cells from oxidative stress and its potential role in treating diseases related to oxidative damage .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of Bis(O-isopropyl-DL-methionine) fumarate involves its interaction with cellular components. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also modulate the activity of enzymes involved in methionine metabolism, thereby influencing cellular processes .

Comparison with Similar Compounds

    O-isopropyl-DL-methionine: A precursor in the synthesis of Bis(O-isopropyl-DL-methionine) fumarate.

    DL-methionine: A sulfur-containing amino acid with similar antioxidant properties.

    Dimethyl fumarate: A compound with similar fumarate moiety but different biological activities.

Uniqueness: this compound is unique due to its dual methionine moieties linked by a fumarate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

20772-50-3

Molecular Formula

C20H38N2O8S2

Molecular Weight

498.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl 2-amino-4-methylsulfanylbutanoate

InChI

InChI=1S/2C8H17NO2S.C4H4O4/c2*1-6(2)11-8(10)7(9)4-5-12-3;5-3(6)1-2-4(7)8/h2*6-7H,4-5,9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

HJPAWJBAADASMW-WXXKFALUSA-N

Isomeric SMILES

CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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